Cas no 142273-20-9 (Kenpaullone)

Kenpaullone structure
Nombre del producto:Kenpaullone
Kenpaullone Propiedades químicas y físicas
Nombre e identificación
-
- Indolo[3,2-d][1]benzazepin-6(5H)-one,9-bromo-7,12-dihydro-
- Kenpaullone
- 8-Bromo-7,12-Dihydro-Indolo[3,2-D][1]-Benzazepin-6(5H)-One
- 9-bromo-7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one
- 9-Bromo-7,12-dihydro-indolo[3,2-d][1]benzazepin-6(5H)-one
- 9-Bromopaullone
- NSC-664704
- 9-Bromo-7,12-dihydro-indolo[3,2-d][1]benzazepin-6(5H)-one
- NSC 664704
- 9-Bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one
- NSC664704
- MLS002702152
- QQUXFYAWXPMDOE-UHFFFAOYSA-N
- SR-01000075952
- F17055
- J-007630
- Tocris-1398
- HMS3229K10
- J-521618
- DTXSID10161994
- CHEBI:92658
- MFCD02683595
- NCIMech_000735
- NCI60_022295
- CHEMBL296586
- NCGC00015582-04
- SMP2_000306
- SR-01000075952-9
- GTPL6000
- cid_3820
- CCG-36383
- 9-bromo-7,12-dihydroindolo[3,2-d][1]-benzazepin-6(5h)-one
- NSC-664704(Kenpaullone)
- SCHEMBL79889
- Bromo Paullone
- AKOS024456573
- T72H2BL53P
- HMS3412M10
- EU-0100647
- BiomolKI_000072
- Kenpaullone - CAS 142273-20-9
- 9-Bromo-7,12-dihydroindolo(3,2-d)(1)benzazepin-6(5H)-one
- CS-5049
- AS-70762
- K0052
- NCGC00015582-01
- EX-A702
- NCGC00015582-18
- SR-01000075952-3
- NCGC00261332-01
- BCPP000195
- HY-12302
- CCG-35778
- SMR001456311
- BB 0301260
- 14-bromo-8,18-diazatetracyclo[9.7.0.0^{2,7}.0^{12,17}]octadeca-1(11),2,4,6,12,14,16-heptaen-9-one
- 142273-20-9
- 14-BROMO-8,18-DIAZATETRACYCLO[9.7.0.0(2),?.0(1)(2),(1)?]OCTADECA-1(11),2,4,6,12,14,16-HEPTAEN-9-ONE
- Tox21_500647
- NCGC00025143-02
- K00061
- NCGC00025143-01
- 9-Bromo-7,12-dihydroindolo-[3,2-d][1]benzazepin-6(5H)-one;NSC 664704
- BDBM7266
- FT-0670607
- BiomolKI2_000076
- Indolo[3, 9-bromo-7,12-dihydro-,
- s7917
- NCGC00015582-03
- NSC-664704; 9-Bromo-7,12-dihydr9-Bromo-7,12-dihydroindolo[3,2-d][1]benzazepin-6(5H)-one
- HB1266
- BCP9000809
- 9-Bromo-7,12-dihydro-indolo-[3,2-d]-[1]benzazepin-6(5H)-one
- LP00647
- NCGC00015582-06
- HMS3650F17
- Lopac0_000647
- Indolo[3,2-d][1]benzazepin-6(5H)-one, 9-bromo-7,12-dihydro-
- NCGC00015582-05
- NCGC00025143-03
- 9-Bromopaullone;NSC-664704
- HMS3262A15
- SR-01000075952-6
- Lopac-K-3888
- BCP02440
- C16H11BrN2O
- SR-01000075952-1
- Kinome_3565
- Kenpaullone, >=98%
- STO175
- SR-01000075952-10
- SDCCGSBI-0050627.P004
- BRD-K37312348-001-06-9
- HMS3267F14
- BRD-K37312348-001-04-4
- HMS3676M10
- 9-bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one
- NCGC00015582-02
- AC-32896
- K 3888
- NCGC00025143-04
- HSCI1_000038
- 14-bromo-8,18-diazatetracyclo[9.7.0.0;{2,7}.0;{12,17}]octadeca-1(11),2,4,6,12(17),13,15-heptaen-9-one
- 14-bromo-8,18-diazatetracyclo(9.7.0.0^(2,7).0^(12,17))octadeca-1(11),2,4,6,12,14,16-heptaen-9-one
- NSC-664704(Kenpaullone)?
- DTXCID5084485
- SDCCGSBI-0050627.P009
- DA-54618
- 9-Bromo-7,12-dihydro-indolo(3,2-d)(1)benzazepin-6(5H)-one
- 9-bromo-5,12-dihydro-7H-benzo(2,3)azepino(4,5-b)indol-6-one
- NCGC00015582-11
- BRD-K37312348-001-15-0
- 9-Bromo-5,12-dihydro-7H-benzo[2,3]azepino[4,5-b]indol-6-one
-
- MDL: MFCD02683595
- Renchi: 1S/C16H11BrN2O/c17-9-5-6-14-11(7-9)12-8-15(20)18-13-4-2-1-3-10(13)16(12)19-14/h1-7,19H,8H2,(H,18,20)
- Clave inchi: QQUXFYAWXPMDOE-UHFFFAOYSA-N
- Sonrisas: BrC1C([H])=C([H])C2=C(C=1[H])C1C([H])([H])C(N([H])C3=C([H])C([H])=C([H])C([H])=C3C=1N2[H])=O
Atributos calculados
- Calidad precisa: 326.00500
- Masa isotópica única: 326.00548g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 20
- Cuenta de enlace giratorio: 0
- Complejidad: 402
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 3.3
- Superficie del Polo topológico: 44.9
Propiedades experimentales
- Punto de fusión: >300°C (dec.)
- Punto de ebullición: 613°C at 760 mmHg
- Disolución: DMSO: 18 mg/mL, clear, yellow
- PSA: 44.89000
- Logp: 4.23000
Kenpaullone Información de Seguridad
-
Símbolo:
- Promover:warning
- Palabra de señal:Warning
- Instrucciones de peligro: H315-H319-H335
- Declaración de advertencia: P261-P305 + P351 + P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:3
- Código de categoría de peligro: 36/37/38
- Instrucciones de Seguridad: S26; S36
-
Señalización de mercancías peligrosas:
- Términos de riesgo:R36/37/38
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Período de Seguridad:S26-36
Kenpaullone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A196851-1g |
9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one |
142273-20-9 | 98% | 1g |
$565.0 | 2025-02-21 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R027799-5mg |
Kenpaullone,99% |
142273-20-9 | 99% | 5mg |
¥2296 | 2024-05-25 | |
Ambeed | A196851-10mg |
9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one |
142273-20-9 | 98% | 10mg |
$39.0 | 2025-02-21 | |
Ambeed | A196851-50mg |
9-Bromo-7,12-dihydrobenzo[2,3]azepino[4,5-b]indol-6(5H)-one |
142273-20-9 | 98% | 50mg |
$65.0 | 2025-02-21 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | K0052-10MG |
Kenpaullone |
142273-20-9 | >97.0%(HPLC) | 10mg |
¥300.00 | 2024-04-17 | |
Biosynth | FK24755-10 mg |
Kenpaullone |
142273-20-9 | 10mg |
$127.10 | 2023-01-04 | ||
Biosynth | FK24755-50 mg |
Kenpaullone |
142273-20-9 | 50mg |
$413.50 | 2023-01-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-200643B-10mg |
Kenpaullone, |
142273-20-9 | ≥98% | 10mg |
¥1670.00 | 2023-09-05 | |
FUJIFILM | 116-00833-5mg |
Kenpaullone |
142273-20-9 | 5mg |
JPY 26400 | 2023-09-15 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2247-100 mg |
KenPaullone |
142273-20-9 | 98.99% | 100MG |
¥5868.00 | 2022-04-26 |
Kenpaullone Literatura relevante
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552
142273-20-9 (Kenpaullone) Productos relacionados
- 142273-18-5(Paullone)
- 1503463-02-2(3-(5-chlorofuran-2-yl)-3-methylbutanoic acid)
- 849604-31-5(N-(1-cyanocyclopentyl)-2-[4-ethyl-4-(4-fluorophenyl)-2,5-dioxoimidazolidin-1-yl]acetamide)
- 46492-08-4(Benz[g]isoquinoline-5,10-dione)
- 2228437-02-1(methyl({2-methyl-1-6-(pyrrolidin-1-yl)pyridin-3-ylpropan-2-yl})amine)
- 1334177-90-0(4,7,10,13,16,19,22,25-Octaoxaheptacosanoic acid, 27-amino-, methyl ester)
- 15911-87-2(L-Stizolobic Acid)
- 2228356-17-8(O-2-methyl-2-(thiophen-3-yl)propylhydroxylamine)
- 777885-77-5(4-4-(propan-2-yloxy)phenylazetidin-2-one)
- 2228478-88-2(4-1-(aminomethyl)-2,2-dimethylcyclopropyl-2-fluorophenol)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:142273-20-9)Kenpaullone

Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):188.0/508.0
atkchemica
(CAS:142273-20-9)Kenpaullone

Pureza:95%+
Cantidad:1g/5g/10g/100g
Precio ($):Informe